molecular formula C20H22FNO3 B2645704 3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1207034-52-3

3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B2645704
CAS No.: 1207034-52-3
M. Wt: 343.398
InChI Key: ASMYSJAMYKBZJH-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a phenyl ring, and an oxolan-2-ylmethyl group attached to a propanamide backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-fluorophenol, which is then reacted with 3-bromophenylpropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[3-(4-fluorophenoxy)phenyl]-N-[(oxolan-2-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c21-16-7-9-17(10-8-16)25-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-24-19/h1,3-4,7-10,13,19H,2,5-6,11-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYSJAMYKBZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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